3-Carbethoxy-1-phenyl-2-piperidinone
Description
3-Carbethoxy-1-phenyl-2-piperidinone is a piperidine derivative characterized by a carbethoxy (ethyl carbamate) group at the 3-position and a phenyl substituent at the 1-position of the piperidin-2-one ring. Piperidine derivatives are widely studied for their roles in drug discovery, including as analgesics, antipsychotics, and enzyme inhibitors .
The carbethoxy group introduces ester functionality, which may influence solubility, metabolic stability, and bioavailability.
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
ethyl 2-oxo-1-phenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)12-9-6-10-15(13(12)16)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 |
InChI Key |
MZZUKDKNGWUZEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of 3-Carbethoxy-1-phenyl-2-piperidinone with three related piperidine derivatives:
Key Observations:
- Functional Groups: The carbethoxy group in the target compound contrasts with the hydroxyl group in 3-Hydroxy-1-methyl-2-piperidinone, impacting polarity and metabolic pathways. Esters (carbethoxy) are typically more lipophilic than hydroxylated derivatives . The phenyl group in the target compound enables π-π stacking interactions, absent in the cyclohexenyl or methyl-substituted analogs .
Molecular Weight :
- The target compound (247.29 g/mol) is intermediate in size, whereas the carboxamide derivative (479.44 g/mol) is bulkier, likely influencing pharmacokinetic properties like membrane permeability .
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